molecular formula C15H12Cl4 B14497080 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene CAS No. 62897-66-9

1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene

Cat. No.: B14497080
CAS No.: 62897-66-9
M. Wt: 334.1 g/mol
InChI Key: GUWJSPIEBMTWFX-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene is an organic compound belonging to the class of diphenylmethanes It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a chlorinated aromatic hydrocarbon

Preparation Methods

The synthesis of 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the reaction of 4-chlorobenzyl chloride with 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane in the presence of a suitable catalyst. The reaction is carried out in an inert solvent such as dichloromethane at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency.

Chemical Reactions Analysis

1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace chlorine atoms, forming phenols or amines, respectively.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes and interactions.

    Medicine: Research has been conducted on its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: This compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene include:

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as an insecticide, this compound shares structural similarities but differs in its specific applications and reactivity.

    1,4-Dichlorobenzene: Commonly used as a deodorant and pesticide, it has a simpler structure with fewer chlorine atoms and different chemical properties.

    1-Chloro-2,2-dichloro-1-(4-chlorophenyl)ethane: Another chlorinated aromatic hydrocarbon with distinct uses and reactivity patterns.

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its resulting chemical behavior, making it valuable for targeted applications in research and industry.

Properties

CAS No.

62897-66-9

Molecular Formula

C15H12Cl4

Molecular Weight

334.1 g/mol

IUPAC Name

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene

InChI

InChI=1S/C15H12Cl4/c1-15(18,19)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3

InChI Key

GUWJSPIEBMTWFX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)(Cl)Cl

Origin of Product

United States

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